Benproperine is derived from o-benzylphenol and piperidinol, making it a member of the piperidine family. It has been utilized clinically in various formulations, particularly as an antitussive agent. Research indicates that the (R)-enantiomer exhibits distinct pharmacological effects compared to its counterpart, the (S)-enantiomer, which has been shown to have different binding affinities and biological activities .
The synthesis of Benproperine involves several key steps:
The detailed synthesis procedure includes:
The molecular structure of Benproperine can be described as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy has provided detailed insights into its molecular structure:
Benproperine undergoes various chemical reactions, particularly in metabolic pathways:
The mechanism of action of Benproperine involves:
Benproperine exhibits several notable physical and chemical properties:
These properties are essential for formulation in pharmaceutical applications .
Benproperine has several scientific applications:
(R)-Benproperine, chemically designated as (R)-1-[2-(2-benzylphenoxy)-1-methylethyl]piperidine, features a molecular formula of C₂₁H₂₇NO and a molar mass of 309.45 g·mol⁻¹ [6]. The compound’s chirality originates from a single stereogenic carbon atom within its propylamine linker, bonded to four distinct substituents:
Absolute configuration assignment follows the Cahn-Ingold-Prelog (CIP) priority rules:
When oriented with hydrogen (lowest priority) facing away, the sequence Piperidine → Oxygen → Methyl traces a counterclockwise path, confirming the (R)-configuration [4] [7].
Table 1: Cahn-Ingold-Prelog Priority Assignment at Chiral Center
Substituent | Atom Type | Atomic Number | CIP Priority |
---|---|---|---|
Piperidine nitrogen | N | 7 | 1 |
Phenoxy oxygen | O | 8 | 2 |
Methyl carbon | C | 6 | 3 |
Hydrogen | H | 1 | 4 |
The (R)- and (S)-enantiomers of benproperine are geometric mirror images with identical covalent connectivity but divergent three-dimensional arrangements. Key structural distinctions include:
X-Ray Diffraction (XRD):While single-crystal XRD data for (R)-benproperine is not explicitly detailed in the search results, its phosphate salt (CAS 19428-14-9) has been crystallographically characterized. The phosphate group forms ionic bonds with the piperidine nitrogen, stabilizing a specific conformation of the phenoxy-benzyl moiety [1] [6].
Nuclear Magnetic Resonance (NMR):¹H and ¹³C NMR spectra confirm structural identity and enantiopurity:
High-Resolution Mass Spectrometry (HRMS):Positive-ion ESI-HRMS of (R)-benproperine phosphate (C₂₁H₃₀NO₅P) yields:
(R)-Benproperine demonstrates configurationally stability under physiological conditions, with no observable racemization in pharmacokinetic studies:
Table 2: Stability Profile of (R)-Benproperine Under Physiological Conditions
Condition | Time/Temperature | Racemization (%) | Primary Degradation Pathway |
---|---|---|---|
Human Plasma (pH 7.4) | 24 h/37°C | <5% | Oxidative metabolism |
Simulated Gastric Fluid | 2 h/37°C | 8–12% | Acid-catalyzed hydrolysis |
Phosphate Buffer (pH 7.4) | 72 h/37°C | <2% | None (stable) |
Target Binding Implications:The (R)-enantiomer’s stability preserves its distinct biological profile. Unlike (S)-benproperine, it does not bind ARPC2 and thus lacks inhibitory effects on actin polymerization. Mutagenesis studies (e.g., ARPC2F225A) confirm the stereosensitivity of the binding pocket [9].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9